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molecular formula C9H11ClN2O2 B1401626 Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate CAS No. 1404095-42-6

Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate

Cat. No. B1401626
M. Wt: 214.65 g/mol
InChI Key: DPFHNBKUWLAAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040540B2

Procedure details

Dimethylamine (1.23 mL, 9.71 mmol) was slowly added to a stirred solution of methyl 4,6-dichloronicotinate (0.40 g, 1.94 mmol) in MeCN (6 mL) at room temperature. The solution was stirred at room temperature for 18 hours then concentrated in vacuo onto silica gel. Gradient chromatography, eluting with 5% EtOAc:c-Hex over 5 column volume and 5-50% over 15 column volume, gave methyl 6-chloro-4-(dimethylamino)nicotinate (335 mg, 1.56 mmol, 80% yield) as a white solid.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].Cl[C:5]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][N:8]=[C:7]([Cl:15])[CH:6]=1>CC#N>[Cl:15][C:7]1[CH:6]=[C:5]([N:2]([CH3:3])[CH3:1])[C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
1.23 mL
Type
reactant
Smiles
CNC
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)OC)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo onto silica gel
WASH
Type
WASH
Details
Gradient chromatography, eluting with 5% EtOAc

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC=C(C(=O)OC)C(=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.56 mmol
AMOUNT: MASS 335 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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